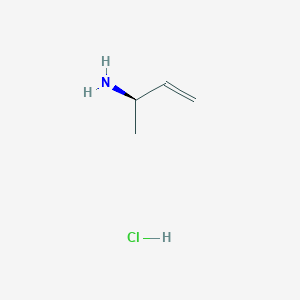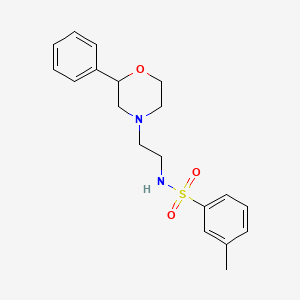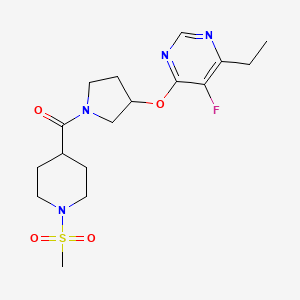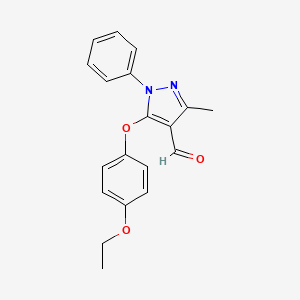
5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-ethoxyphenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as EMPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Scientific Research Applications
Antioxidant Applications
Research into pyrazole derivatives, such as those explored in the study of new thiazoles, has shown potential antioxidant properties. These compounds, including pyrazole carbaldehyde derivatives, have been evaluated as antioxidant additives for lubricating oils, indicating their capacity to inhibit oxidative degradation processes in various industrial applications (Amer et al., 2011).
Molecular Structure and Tautomerism Studies
The annular tautomerism of NH-pyrazoles has been thoroughly investigated, providing valuable insights into the molecular structures and behaviors of pyrazole derivatives. Such studies are crucial for understanding the chemical and physical properties of these compounds, which can be applied in materials science and pharmaceutical research (Cornago et al., 2009).
Synthesis and Structural Analysis
The synthesis of pyrazole derivatives and their structural analysis contribute significantly to the field of organic chemistry and materials science. For example, the synthesis and characterization of reduced 3,4'-bipyrazoles from pyrazole precursors have been documented, showcasing methods for creating complex molecular architectures with potential applications in catalysis, molecular recognition, and as components of functional materials (Cuartas et al., 2017).
Antimicrobial and Antioxidant Properties
Pyrazole derivatives have also been investigated for their antimicrobial and antioxidant properties. The synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives, for instance, highlight their potential as antimicrobial agents. Such studies underscore the versatility of pyrazole derivatives in developing new therapeutics and preservatives (Bhat et al., 2016).
properties
IUPAC Name |
5-(4-ethoxyphenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-16-9-11-17(12-10-16)24-19-18(13-22)14(2)20-21(19)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLPVXDSCAFOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2918422.png)
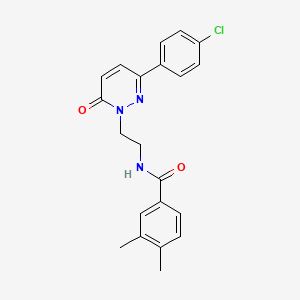
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2918425.png)
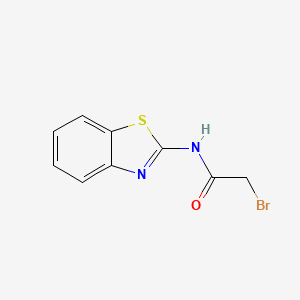
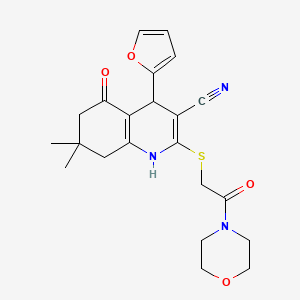
![(5-chloro-2-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2918431.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(5-methylpyridin-3-yl)propanamide](/img/structure/B2918434.png)
